
Methyl 5-chloro-2-hydroxypentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 5-chloro-2-hydroxypentanoate” is a chemical compound with the CAS Number: 1314911-55-1 . It has a molecular weight of 166.6 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C6H11ClO3/c1-10-6(9)5(8)3-2-4-7/h5,8H,2-4H2,1H3 . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 166.6 . Unfortunately, other physical and chemical properties like density, melting point, boiling point, etc., are not available in the data.Applications De Recherche Scientifique
Applications in Organic Synthesis and Catalysis
Hydroesterification of Butadiene
Matsuda (1973) discusses the cobalt carbonyl-catalyzed hydroesterification of butadiene, leading to the production of methyl 3-pentenoate, which is closely related to Methyl 5-chloro-2-hydroxypentanoate (Matsuda, 1973).
Optically Active 1,3-Diols Synthesis
Rösslein and Tamm (1988) synthesized 'syn'-1,3-diols using methyl hydrogen 3-hydroxyglutarate, which shares structural similarities with this compound (Rösslein & Tamm, 1988).
Biochemical Pathways and Enzymatic Reactions
- Vinylpyruvate Hydratase-Catalyzed Reactions: Johnson et al. (2016) conducted a stereochemical analysis of vinylpyruvate hydratases converting 2-hydroxy-2,4-pentadienoate to 2-keto-4S-hydroxypentanoate, a reaction relevant to this compound (Johnson et al., 2016).
Chemical Synthesis and Reactions
- Photosensitized Oxygenation: Utaka et al. (1983) studied the photosensitized oxygenation of enols, yielding products such as 5-oxoalkanoic acids and methyl 5-carboxyl-2-hydroxypentanoates, which relate to the compound (Utaka et al., 1983).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 5-chloro-2-hydroxypentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-10-6(9)5(8)3-2-4-7/h5,8H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPUPPAXYDZQOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,3-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2372263.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2372264.png)
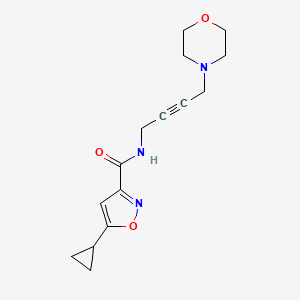
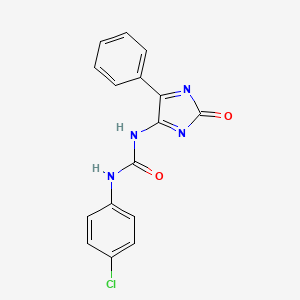
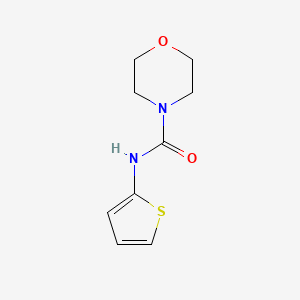
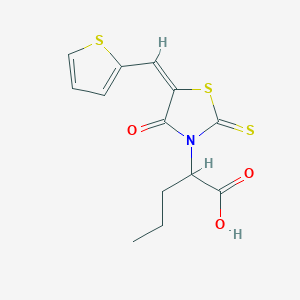
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide](/img/structure/B2372272.png)
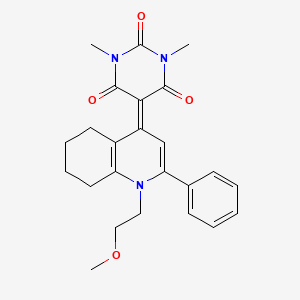

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-isopropoxybenzamide](/img/structure/B2372277.png)


![N-methyl-2-(3-phenylsulfanylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2372281.png)
![N-(2-chloro-4-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/no-structure.png)
